

Correlation between electrical data and material properties of nickel silicide

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Compound of Interest

Compound Name: Nickel;silicon

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An essential aspect of modern microelectronics, nickel silicide is prized for its low electrical resistivity, high thermal stability, and compatibility with silicon-based devices.[\[1\]](#)[\[2\]](#) The performance of nickel silicide contacts and interconnects is intrinsically linked to their material properties, which are in turn dictated by the fabrication process. This guide explores the critical correlation between the electrical characteristics and material properties of nickel silicide, offering experimental data and procedural insights for researchers and engineers.

Correlation Between Electrical and Material Properties

The electrical behavior of nickel silicide films is predominantly influenced by their phase composition, thickness, and microstructure, such as grain size and interface roughness.

Phase Composition and Electrical Resistivity:

Different phases of nickel silicide, which form at varying temperatures, exhibit distinct electrical resistivities. The monosilicide phase (NiSi) is particularly sought after in the semiconductor industry due to its low resistivity.[\[1\]](#)[\[3\]](#)

Nickel Silicide Phase	Formation Temperature Range (°C)	Electrical Resistivity (μΩ·cm)
Ni ₂ Si	~200 - 350	24 - 30[1]
NiSi	~350 - 600	10.5 - 18[1]
NiSi ₂	> 600	34 - 50[1]

Film Thickness and Sheet Resistance:

The thickness of the initial nickel film and the resulting silicide layer significantly impacts sheet resistance. For a given phase, sheet resistance generally decreases as the film thickness increases. However, the interplay between thickness and phase formation is complex. Thinner films may lead to the formation of high-resistivity, silicon-rich phases or agglomeration at lower temperatures, thereby increasing sheet resistance.[4]

Initial Ni Film Thickness (nm)	Annealing Temperature (°C)	Resulting Silicide Phase(s)	Sheet Resistance (R _{sh})
3	450 - 800	NiSi ₂	Relatively low and stable[5]
6	500	NiSi	Lowest R _{sh} achieved[5]
6	> 650	Phase Transformation/Agglomeration	Abrupt increase in R _{sh} [5]
10	500	NiSi	Lowest R _{sh} achieved[5]
10	> 700	Phase Transformation/Agglomeration	Abrupt increase in R _{sh} [5]

Grain Size and Resistivity:

The size of the crystalline grains within the nickel silicide film also affects its resistivity. Generally, smaller grain sizes lead to higher resistivity due to increased electron scattering at the numerous grain boundaries.^{[6][7][8]} This relationship underscores the importance of controlling the annealing process to promote the growth of larger grains for applications requiring lower resistance.

Experimental Protocols

Characterizing the relationship between electrical and material properties of nickel silicide involves a suite of standard techniques.

1. Nickel Silicide Formation:

- **Substrate Cleaning:** Silicon wafers are cleaned using a standard chemical process to remove contaminants.
- **Film Deposition:** A thin film of nickel is deposited onto the silicon substrate, typically via thermal evaporation or magnetron sputtering.^{[4][9]} The thickness is monitored in-situ using a quartz crystal oscillator.^[4]
- **Thermal Annealing:** The Ni/Si structure is subjected to thermal annealing, often Rapid Thermal Annealing (RTA), in a controlled nitrogen atmosphere to induce the solid-state reaction between nickel and silicon.^[4] The final silicide phase is determined by the annealing temperature and duration.

2. Electrical Characterization:

- **Sheet Resistance Measurement:** A four-point probe technique is the standard method for measuring the sheet resistance of the formed silicide films with high accuracy.^[4] This method avoids errors due to contact resistance.

3. Material Characterization:

- **Phase Identification (XRD):** X-ray Diffraction is used to identify the crystalline phases present in the film after annealing.^[10] The peak positions in the diffraction pattern correspond to specific nickel silicide phases (e.g., Ni₂Si, NiSi, NiSi₂).

- Morphology and Microstructure (SEM, TEM): Scanning Electron Microscopy and Transmission Electron Microscopy are employed to visualize the surface morphology, grain structure, and film thickness of the silicide layer.[4] Cross-sectional TEM (XTEM) is particularly useful for examining the silicide/silicon interface.[11]
- Surface Roughness (AFM): Atomic Force Microscopy is used to quantify the surface roughness of the silicide film, which can influence device performance and reliability.[4]
- Composition and Thickness (RBS): Rutherford Backscattering Spectrometry can be used to determine the elemental composition and thickness of the silicide film.[4]

Visualizing Key Processes

To better understand the formation and characterization of nickel silicide, the following diagrams illustrate the logical and experimental workflows.





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